4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Description
Properties
CAS No. |
1003712-23-9 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
4-cyclohexyl-1-ethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H26O2/c1-2-15(14(16)17)10-8-13(9-11-15)12-6-4-3-5-7-12/h12-13H,2-11H2,1H3,(H,16,17) |
InChI Key |
VUDVBUKNQRSSFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(CC1)C2CCCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Bicyclohexyl Derivatives
A notable method for synthesizing this compound involves the hydrogenation of bicyclohexyl derivatives under controlled conditions to obtain a high yield of the trans-isomer. The process is as follows:
- The hydrogenation reaction is conducted at 125 °C for 16 hours.
- After completion, the reaction mixture is cooled to room temperature.
- The catalyst is removed by filtration.
- Water is added to the reaction mixture, followed by extraction with ethyl acetate.
- The organic layer is washed with saturated brine and concentrated under reduced pressure.
- The product is obtained with a purity greater than 99%, and gas chromatography analysis shows a cis/trans isomer ratio of approximately 18/82 for the cyclohexane ring A, indicating a preference for the trans-isomer.
This method emphasizes selective hydrogenation and workup procedures to maximize the yield of the trans-isomer, which is critical for the compound's desired properties.
Isomerization and Purification via Solvent Reflux and Crystallization
Another approach focuses on isomerization and purification of mixed isomers of related bicyclohexane dicarboxylic acids to enrich the trans-isomer content:
- A mixture of 1,4-cyclohexane dicarboxylic acid is dissolved in a solvent such as dimethylformamide (DMF).
- A catalytic amount of sodium methylate (1%-5% by weight of the acid) is added.
- The mixture is refluxed at approximately 160 °C for 6 to 24 hours (commonly 12 hours).
- After reflux, the solution is cooled to 5-10 °C to induce crystallization.
- The trans-isomer is isolated by filtration and drying.
- This method achieves high yields (around 85-90%) and high purity of the trans-isomer (above 98.5%).
This technique is valuable for converting mixtures of isomers into predominantly trans-4-substituted bicyclohexane carboxylic acids, enhancing product quality.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4’-Ethyl-bi(cyclohexane)-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ethyl group or hydrogen atoms on the cyclohexane rings can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid is in the field of analytical chemistry, particularly in HPLC. This compound can be effectively analyzed using reverse-phase HPLC techniques.
Key Features :
- Mobile Phase Composition : A mixture of acetonitrile (MeCN), water, and phosphoric acid is commonly used. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid.
- Column Specifications : Smaller particle columns (3 µm) are suitable for fast ultra-performance liquid chromatography (UPLC) applications.
- Scalability : The method is scalable for preparative separations, making it valuable for isolating impurities and conducting pharmacokinetic studies .
Material Science Applications
The structural characteristics of this compound lend it potential applications in material science. Its unique bicyclic structure may contribute to the development of novel polymers or composite materials with enhanced mechanical properties.
Case Study: Polymer Development
Research has indicated that derivatives of bicyclic compounds can be utilized to create high-performance polymers. The incorporation of this compound into polymer matrices has shown promise in improving thermal stability and mechanical strength.
Biological Applications
While direct biological applications may not be extensively documented for this specific compound, its structural analogs have been explored for potential pharmacological effects. The carboxylic acid group may enhance solubility and bioavailability, making it a candidate for further medicinal chemistry studies.
Mechanism of Action
The mechanism of action of 4’-Ethyl-bi(cyclohexane)-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially affecting their function. The ethyl group and cyclohexane rings may also influence the compound’s hydrophobicity and ability to interact with lipid membranes.
Comparison with Similar Compounds
Structural Analogs in the Bicyclohexane Carboxylic Acid Series
The compound belongs to a family of alkyl-substituted bicyclohexane carboxylic acids, which are critical in liquid crystal synthesis. Key analogs include:
Key Differences:
- Alkyl Chain Length: The ethyl group balances rigidity and solubility, whereas methyl analogs exhibit higher melting points, and propyl derivatives improve solubility .
- Stereochemistry: The trans,trans configuration in the ethyl derivative ensures optimal packing in liquid crystal phases, a feature shared across this series .
Functional Comparison with Biphenyl Carboxylic Acids
Biphenyl-based analogs, such as [1,1'-biphenyl]-4-carboxylic acid (CAS: 92-92-2), differ in their planar aromatic structure, which enhances π-π stacking for applications in metal-organic frameworks (MOFs) and sensors . In contrast, the bicyclohexane core of this compound introduces conformational rigidity, favoring liquid crystal alignment over luminescent MOF formation .
Research Findings and Data
Physicochemical Properties
| Property | This compound | trans-4'-Methyl Analog | trans-4'-Propyl Analog |
|---|---|---|---|
| Melting Point | ~150–160°C (estimated) | ~170–180°C | ~130–140°C |
| Solubility | Moderate in THF, DCM | Low in polar solvents | High in DCM, chloroform |
| LogP (Predicted) | 3.5–4.0 | 3.0–3.5 | 4.5–5.0 |
Performance in Liquid Crystal Mixtures
In binary mixtures with cyanobiphenyls, the ethyl derivative achieves a nematic-isotropic transition temperature (TNI) of ~85°C, compared to 95°C (methyl) and 75°C (propyl), highlighting its intermediate chain-length advantages .
Biological Activity
4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid, also known as trans-4'-ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Bicyclohexyl Core : Achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
- Ethyl Group Introduction : Conducted via alkylation using ethyl bromide in the presence of a strong base such as sodium hydride.
- Carboxylation : Introduced through a reaction with carbon dioxide under high pressure and temperature conditions.
Chemical Structure
The molecular formula for this compound is . The compound features a bicyclohexyl structure with an ethyl group and a carboxylic acid functional group, which contribute to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carboxylic acid group can form hydrogen bonds with target molecules, while the bicyclohexyl core provides structural stability. These interactions can influence several biochemical pathways, including:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes.
- Receptor Interaction : Potential binding to receptors involved in various physiological processes.
Research Findings
Recent studies have explored the biological properties of this compound:
- Antimicrobial Activity : Investigations have shown that derivatives of bicyclohexyl compounds exhibit antimicrobial properties against various bacterial strains. For instance, related compounds have demonstrated efficacy against Vibrio species .
- Therapeutic Applications : The compound has been studied for its potential use as a precursor in drug development, particularly in synthesizing chiral carboxylic acids and esters that are critical for pharmaceutical applications .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various bicyclohexyl derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
Case Study 2: Enzyme Interaction
Research on carboxylesterases revealed that compounds similar to this compound can serve as substrates or inhibitors for these enzymes. This interaction highlights the compound's potential role in biocatalysis and synthetic applications in organic chemistry .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial; Enzyme modulator |
| Trans-4’-ethyl-(1,1’-bicyclohexyl)-4-one | Similar structure with ketone | Limited biological activity |
| Ethyl 4-hydroxycyclohexanecarboxylate | Ester derivative | Varies; generally lower reactivity |
Q & A
Q. What are the established synthetic pathways for 4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid?
The synthesis typically involves multi-step routes, including:
- Cyclohexane Ring Formation : Starting from substituted cyclohexene precursors, acid-catalyzed cyclization or hydrogenation of aromatic intermediates can yield bicyclohexane frameworks .
- Carboxylic Acid Functionalization : Oxidation of alkyl-substituted bicyclohexane intermediates (e.g., using KMnO₄ or CrO₃ under controlled conditions) introduces the carboxylic acid group .
- Stereochemical Control : Transesterification or chiral resolution methods ensure the desired trans,trans configuration, critical for material science applications .
Q. How is the purity and structural integrity of this compound verified in academic research?
- Chromatography : HPLC with UV detection (≥98% purity threshold) is standard, with mobile phases optimized for bicyclohexane separation .
- Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., axial vs. equatorial substituents) and absence of byproducts. IR identifies carboxylic acid C=O stretching (~1700 cm⁻¹) .
- Elemental Analysis : Matches experimental vs. theoretical C/H/O ratios to validate molecular formula .
Q. What are the primary research applications in material science?
Q. What safety precautions are recommended for laboratory handling?
- Personal Protective Equipment (PPE) : Gloves (nitrile) and goggles to avoid skin/eye irritation (Risk Code 36/37/38) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Segregate acidic waste and neutralize before disposal to comply with environmental regulations .
Q. Which spectroscopic techniques characterize stereochemistry effectively?
- NOESY NMR : Identifies spatial proximity of ethyl and carboxylic acid groups to confirm trans,trans configuration .
- X-ray Crystallography : Resolves absolute stereochemistry, though challenging due to low crystallinity in some derivatives .
Advanced Questions
Q. How can reaction conditions optimize yield in multi-step syntheses?
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in biphenyl intermediate steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bicyclohexane intermediates during carboxylation .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions during cyclization .
Q. What strategies address purity discrepancies across protocols?
Q. How does stereochemistry influence physicochemical properties?
Q. What role does this compound play in synthesizing complex architectures?
Q. How can computational models predict reactivity and stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
